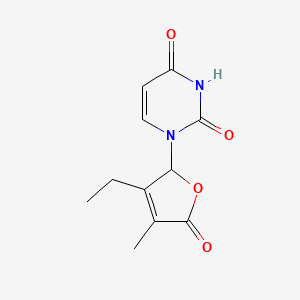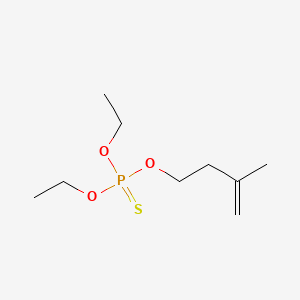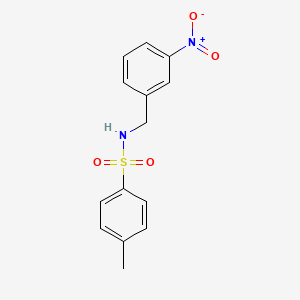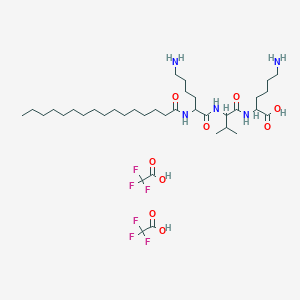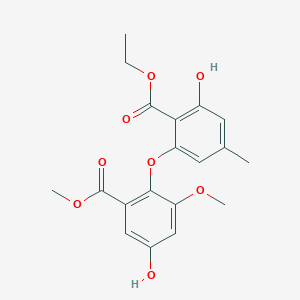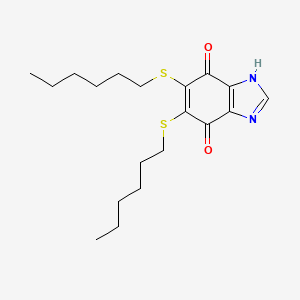
5,6-Bis(hexylsulfanyl)-1h-benzimidazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 101611 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in medicinal chemistry and has been studied for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 101611 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 101611 is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 101611 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 101611 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 101611 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
NSC 101611 can be compared with other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:
NSC 101612: Known for its similar biological activities but with slight differences in its chemical structure.
NSC 101613: Another compound with comparable applications in medicinal chemistry but differing in its reactivity and synthesis.
NSC 101611 stands out due to its unique combination of properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
26558-04-3 |
|---|---|
Molecular Formula |
C19H28N2O2S2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
5,6-bis(hexylsulfanyl)-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C19H28N2O2S2/c1-3-5-7-9-11-24-18-16(22)14-15(21-13-20-14)17(23)19(18)25-12-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,20,21) |
InChI Key |
IVYJIDSAAGTIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C(C(=O)C2=C(C1=O)NC=N2)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


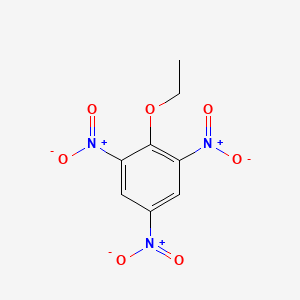
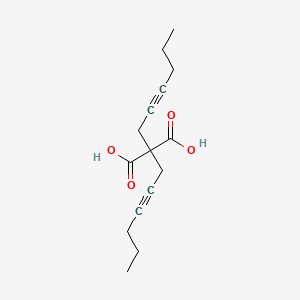
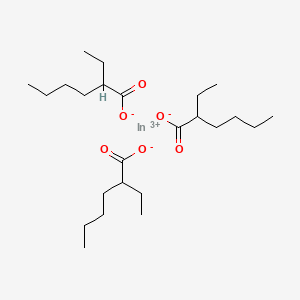
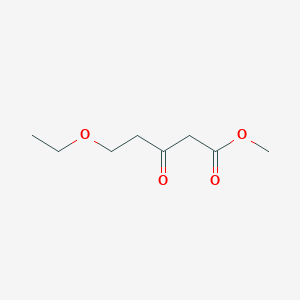
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

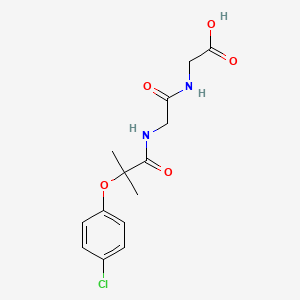
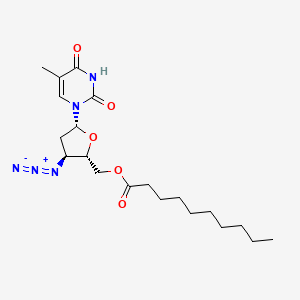
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
